A Technical Guide to 5-Cyano-3-fluoropicolinic Acid: Properties, Reactivity, and Applications
A Technical Guide to 5-Cyano-3-fluoropicolinic Acid: Properties, Reactivity, and Applications
Introduction
5-Cyano-3-fluoropicolinic acid is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a carboxylic acid, a nitrile group, and a fluorine atom on a pyridine scaffold, offers a versatile platform for the synthesis of complex, biologically active molecules.[1][2] The strategic placement of strong electron-withdrawing groups profoundly influences the compound's reactivity, acidity, and intermolecular interactions, making it a subject of significant interest for researchers developing novel therapeutics.[3][4]
This technical guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of 5-Cyano-3-fluoropicolinic acid. It is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this compound for its effective application in the laboratory and in the design of new chemical entities.
Core Molecular and Physical Properties
The fundamental identity and physical characteristics of 5-Cyano-3-fluoropicolinic acid are summarized below. While specific experimental data for properties like melting point and solubility are not widely published, values can be reasonably estimated based on structurally similar compounds, such as 5-bromo-3-fluoropicolinic acid (Melting Point: 175-180 °C).[5]
| Property | Value | Source(s) |
| IUPAC Name | 5-Cyano-3-fluoropyridine-2-carboxylic acid | - |
| CAS Number | 1200498-46-9 | [2][6][7] |
| Molecular Formula | C₇H₃FN₂O₂ | [6] |
| Molecular Weight | 166.11 g/mol | [6] |
| Appearance | White to off-white solid (Predicted) | [8] |
| Purity | ≥95% (Typical) | [7] |
| Storage | Sealed in a dry place at room temperature | [6] |
Chemical Reactivity and Electronic Profile
The chemical behavior of 5-Cyano-3-fluoropicolinic acid is dominated by the powerful electron-withdrawing nature of its substituents and the inherent electronic properties of the pyridine ring.
Electronic Effects
The pyridine nitrogen, the 3-fluoro substituent, and the 5-cyano group all act as strong electron-withdrawing groups through both inductive and resonance effects. This synergistic effect significantly reduces the electron density of the aromatic ring system.
-
Inductive Effect (-I): The high electronegativity of the nitrogen, fluorine, and cyano group nitrogen pulls electron density away from the ring carbons through the sigma bonds.
-
Resonance Effect (-M): The pyridine nitrogen and the cyano group can delocalize the ring's pi-electrons, creating resonance structures with positive charges on the ring carbons.
This electron-deficient character makes the pyridine ring highly susceptible to nucleophilic aromatic substitution while deactivating it towards electrophilic substitution.
Caption: Inductive effects influencing reactivity.
Acidity
The presence of multiple electron-withdrawing groups significantly stabilizes the conjugate base (picolinate anion) formed upon deprotonation of the carboxylic acid. By pulling electron density away from the carboxylate, these groups delocalize the negative charge, making the parent acid more acidic (i.e., having a lower pKa) than unsubstituted picolinic acid (pKa ≈ 5.4).[3][9] This enhanced acidity is a crucial consideration in reaction setup, particularly in base-mediated transformations.
Reactivity of Functional Groups
-
Carboxylic Acid: Undergoes standard transformations such as esterification (with alcohols under acidic conditions), amidation (with amines using coupling agents like HATU or EDC), and conversion to an acyl chloride (using thionyl chloride or oxalyl chloride).
-
Cyano Group: Can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or to an amide under milder, controlled conditions. It can also be reduced to an amine.
-
Pyridine Ring: While generally unreactive to electrophiles, the electron-poor ring is primed for nucleophilic aromatic substitution (SₙAr) reactions if a suitable leaving group is present at an activated position.
Spectroscopic and Analytical Characterization
Definitive characterization of 5-Cyano-3-fluoropicolinic acid relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.[5]
-
¹H NMR: The spectrum is expected to show two aromatic protons as doublets or doublet of doublets in the downfield region (typically δ 8.0-9.0 ppm). The carboxylic acid proton will appear as a broad singlet, often far downfield (>10 ppm), and may be exchangeable with D₂O.
-
¹³C NMR: The spectrum will display seven distinct carbon signals. The carboxylic acid carbonyl carbon (δ ~160-170 ppm), the nitrile carbon (δ ~115-120 ppm), and five aromatic carbons, with their chemical shifts influenced by the attached functional groups. Carbons bonded to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1730 cm⁻¹), the C≡N stretch of the nitrile (~2220-2240 cm⁻¹), and C-F stretches (~1000-1400 cm⁻¹).
-
Mass Spectrometry: Electrospray ionization (ESI) would likely show a prominent [M-H]⁻ ion in negative mode at m/z 165.1 or an [M+H]⁺ ion in positive mode at m/z 167.1.
Standard Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it does not exchange with the acidic proton.
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Cyano-3-fluoropicolinic acid and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Analysis: Ensure complete dissolution, vortexing gently if necessary. Acquire spectra (¹H, ¹³C, ¹⁹F) using appropriate parameters on a high-field NMR spectrometer.[10][11]
Synthesis Methodology
5-Cyano-3-fluoropicolinic acid is typically synthesized from a more readily available precursor. A common and reliable method is the acid-catalyzed hydrolysis of the corresponding nitrile, 5-cyano-3-fluoro-2-pyridinecarbonitrile. This approach is well-documented for structurally related compounds.[5]
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: Synthesis via Nitrile Hydrolysis
This protocol is adapted from the established synthesis of 5-bromo-3-fluoropicolinic acid.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-cyano-3-fluoro-2-pyridinecarbonitrile (1.0 eq).
-
Acid Addition: Carefully add concentrated hydrochloric acid (~10 volumes, e.g., 10 mL for 1 g of starting material).
-
Heating: Heat the reaction mixture to reflux (approximately 110-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with stirring.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and dry it under vacuum to yield the final product, 5-Cyano-3-fluoropicolinic acid. Further purification can be achieved by recrystallization if necessary.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential. Based on data for analogous compounds like 3-cyano-5-fluoropyridine, 5-Cyano-3-fluoropicolinic acid should be handled as a potentially hazardous substance.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid (Eyes): In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
First Aid (Skin): In case of skin contact, wash off immediately with soap and plenty of water.
-
First Aid (Ingestion): If swallowed, do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Applications in Research and Development
5-Cyano-3-fluoropicolinic acid is primarily used as a versatile intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry.[1]
-
Scaffold for Drug Discovery: The trifunctional nature of the molecule allows for sequential and site-selective modifications, enabling the construction of diverse chemical libraries for high-throughput screening.
-
Bioisostere Replacement: The carboxylic acid can act as a bioisostere for other functional groups, while the cyano group can serve as a precursor to tetrazoles or other heterocycles.
-
Modulation of Physicochemical Properties: The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity of a final drug candidate.
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PubMed Central, NIH. (n.d.). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. Retrieved from [Link]
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